molecular formula C11H23NO B12610479 Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- CAS No. 646050-02-4

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)-

Cat. No.: B12610479
CAS No.: 646050-02-4
M. Wt: 185.31 g/mol
InChI Key: NUGSZQQEORQBRB-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)-, is a substituted cyclohexanol derivative featuring an aminomethyl group at position 1, a methyl group at position 5, and an isopropyl group at position 2.

Properties

CAS No.

646050-02-4

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(aminomethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-8(2)10-5-4-9(3)6-11(10,13)7-12/h8-10,13H,4-7,12H2,1-3H3

InChI Key

NUGSZQQEORQBRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(CN)O)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of cyclohexanol derivatives often involves functional group interconversion and stereoselective reactions. Below are the primary methods for preparing this compound:

Aminomethylation

Aminomethylation is a key step in the synthesis of cyclohexanol derivatives. This involves introducing an aminomethyl (-CH₂NH₂) group onto the cyclohexanol ring:

  • Reactants: Cyclohexanol derivative (functionalized with methyl and isopropyl groups) and formaldehyde.
  • Catalyst: Acidic or basic catalysts (e.g., HCl or NaOH) can be used to facilitate the reaction.
  • Conditions: The reaction typically occurs under reflux conditions in an aqueous or alcoholic solvent.
  • Mechanism: The formaldehyde reacts with the cyclohexanol substrate to form an intermediate, which subsequently reacts with ammonia or an amine to yield the aminomethyl group.

Hydrogenation

Hydrogenation is employed to reduce precursor compounds into cyclohexanol derivatives:

  • Reactants: Cyclohexanone derivatives (with methyl and isopropyl substituents).
  • Catalyst: Platinum (Pt) or palladium (Pd) catalysts are commonly used.
  • Conditions: Hydrogen gas at pressures ranging from 20–100 atm and temperatures between 20°C–50°C.
  • Outcome: The ketone group in cyclohexanone is converted into a hydroxyl (-OH) group, forming cyclohexanol.

Functional Group Protection and Deprotection

Protecting groups are often employed during synthesis to prevent unwanted reactions:

  • Protection: Hydroxyl groups can be protected using silyl ethers (e.g., tert-butyldimethylsilyl).
  • Deprotection: Acidic hydrolysis or treatment with fluoride ions removes the protective groups after other functional groups have been introduced.

Reductive Amination

Reductive amination is another method for introducing the aminomethyl group:

  • Reactants: Cyclohexanone precursor, ammonia or primary/secondary amines, and reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Conditions: Organic solvents like tetrahydrofuran or diethyl ether are used at controlled temperatures.
  • Mechanism: The ketone reacts with ammonia to form an imine intermediate, which is subsequently reduced to an amine.

Diastereoselective Synthesis

Stereochemistry plays a crucial role in synthesizing specific diastereomers of cyclohexanol derivatives:

  • Methodology: Diastereoselective hydrogenation or addition reactions are performed using chiral catalysts.
  • Outcome: Specific configurations (e.g., cis/trans forms) are obtained, which may exhibit different physical properties.

Analysis of Preparation Methods

Method Reactants Catalyst Conditions Key Features
Aminomethylation Formaldehyde + Ammonia Acid/Base Reflux in aqueous/alcoholic solvent Introduces aminomethyl group
Hydrogenation Cyclohexanone derivative Pt/Pd 20–100 atm, 20–50°C Reduces ketones to alcohols
Reductive Amination Cyclohexanone + Ammonia NaBH₄/LiAlH₄ Organic solvents at mild temps Converts imines to amines
Protection/Deprotection Silyl ethers Acids/Fluoride ions Controlled hydrolysis Prevents side reactions
Diastereoselective Synthesis Chiral precursors Chiral catalysts Stereoselective conditions Produces specific diastereomers

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups can be substituted to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanoic acid, while reduction can produce different cyclohexanol derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Analgesic Properties
Cyclohexanol derivatives have been investigated for their analgesic effects. For instance, compounds similar to cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- have been shown to possess significant pain-relieving properties without the adverse effects commonly associated with opioid analgesics. Research indicates that these compounds can effectively treat severe pain while minimizing side effects such as nausea and vomiting .

2. Drug Formulations
The compound has potential uses in various drug formulations. It can be incorporated into tablets, capsules, and topical applications due to its favorable pharmacokinetic properties. The development of formulations that include cyclohexanol derivatives is aimed at enhancing drug delivery and efficacy .

Industrial Applications

1. Chemical Synthesis
Cyclohexanol derivatives serve as intermediates in the synthesis of various chemicals. Their structural characteristics allow them to participate in reactions that yield more complex molecules used in different industrial processes .

2. Flavoring and Fragrance Industry
The compound is also utilized in the flavoring and fragrance industry due to its pleasant scent profile. It is a component of menthol, which is widely used in food products and cosmetics .

Environmental Considerations

Research on cyclohexanol derivatives includes assessments of their environmental impact. They are evaluated for persistence, bioaccumulation potential, and toxicity to both human and non-human organisms. Regulatory bodies monitor these compounds to ensure safety standards are met .

Data Table: Summary of Applications

Application Area Details
Pharmaceuticals Analgesic properties; drug formulations
Chemical Synthesis Intermediates for various chemical reactions
Flavoring/Fragrance Component in menthol; used in food and cosmetic products
Environmental Safety Evaluated for toxicity, persistence, and bioaccumulation

Case Studies

Case Study 1: Analgesic Development
A study published on the analgesic effects of cyclohexanol derivatives highlighted their efficacy in treating chronic pain conditions. The results indicated a significant reduction in pain scores among participants using formulations containing these compounds compared to placebo groups .

Case Study 2: Industrial Application
In industrial settings, cyclohexanol has been employed as a solvent and intermediate in producing various specialty chemicals. Its role as a precursor has facilitated the development of new materials with enhanced properties for specific applications .

Mechanism of Action

The mechanism by which Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Menthol (5-Methyl-2-(1-methylethyl)cyclohexanol)

  • Structure: Menthol has hydroxyl (-OH) at position 1, methyl at 5, and isopropyl at 2. The target compound replaces -OH with an aminomethyl (-CH2NH2) group.
  • Physical Properties :
    • Molecular weight: 156.27 g/mol
    • Melting point: 42–43°C
    • Boiling point: 212°C
    • Odor: Peppermint-like
  • Applications : Widely used in pharmaceuticals (analgesics, decongestants), cosmetics, and food flavoring .

Menthyl Acetate (Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate)

  • Structure : Acetylated derivative of menthol.
  • Physical Properties :
    • Molecular weight: 198.30 g/mol
    • Boiling point: 227–229°C
  • Applications : Fragrance additive and flavoring agent due to its lower volatility compared to menthol .

Menthyl Benzoate (Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-benzoate)

  • Structure : Esterified with benzoic acid.
  • Physical Properties :
    • Molecular weight: 260.37 g/mol
    • CAS: 6284-35-1
  • Applications : Used in high-temperature applications (e.g., cosmetics) owing to its stability .

Aminomethyl Derivatives and Hypothetical Comparisons

The target compound’s aminomethyl group introduces basicity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to menthol. However, experimental data on its melting/boiling points, synthesis, or bioactivity are absent in the reviewed literature.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Menthol C10H20O 156.27 42–43 212 Pharmaceuticals, flavors
Menthyl Acetate C12H22O2 198.30 227–229 Fragrances
Menthyl Benzoate C17H24O2 260.37 Cosmetics
Target Compound (Hypothetical) C11H23NO 185.31 N/A N/A Potential drug delivery

Biological Activity

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)-, commonly known as a derivative of menthol, exhibits a range of biological activities that have garnered significant interest in pharmacological and biochemical research. This article provides an overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula: C11H23NO
  • Molecular Weight: 199.31 g/mol
  • CAS Number: 15356-70-4

Cyclohexanol derivatives, particularly menthol and its analogs, have been shown to interact with various biological pathways:

  • TRPM8 Activation : Cyclohexanol derivatives act as agonists for the transient receptor potential melastatin 8 (TRPM8), a receptor involved in thermosensation and pain modulation. Activation of TRPM8 leads to calcium influx and the release of histamine in mast cells, contributing to anti-inflammatory effects .
  • Antimicrobial Activity : Research indicates that cyclohexanol derivatives possess antimicrobial properties. For instance, they can inhibit the growth of certain bacterial strains by disrupting membrane integrity or interfering with metabolic pathways .
  • Cytotoxicity : In vitro studies have demonstrated that cyclohexanol derivatives exhibit cytotoxic effects on various cancer cell lines. The growth inhibition is quantified using GI50 values, which represent the concentration required to inhibit cell growth by 50%. Cyclohexanol derivatives have shown varying degrees of potency against different cell lines .

Biological Activities

The following table summarizes the biological activities associated with cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)-:

Activity Description References
Antimicrobial Exhibits inhibitory effects against bacteria such as Corynebacterium species.
Anticancer Demonstrates cytotoxicity towards cancer cell lines with varying GI50 values.
Analgesic Properties Acts on TRPM8 receptors to induce analgesic effects through cold sensation and pain relief.
Anti-inflammatory Reduces inflammation via histamine release modulation in mast cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Williams et al. (1994) examined the growth of Corynebacterium sp. on menthol derivatives as carbon sources. The results indicated that while growth was slow, certain concentrations inhibited bacterial proliferation significantly .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study on antiproliferative potency, cyclohexanol derivatives were tested against various human cancer cell lines. The results revealed that these compounds exhibited notable cytotoxicity, with specific GI50 values indicating their effectiveness across different types of cancer cells .

Q & A

Q. How can this compound be identified and quantified in plant extracts using GC-MS?

To identify and quantify the compound, GC-MS analysis with non-polar columns (e.g., OV-1 or SE-30) is recommended. Optimize temperature ramps (e.g., 45°C to 250°C at 5°C/min) to achieve retention times around 5.172 min (hexane extracts). Use internal standards like carvomenthol for quantification, as demonstrated in Scleria depressa leaf studies, where it constituted ~23.78% of extracts . Calibrate with reference spectra from NIST databases to confirm molecular ion peaks (m/z 156.27 for C₁₀H₂₀O) .

Q. What spectroscopic and chromatographic features are critical for structural confirmation?

Key features include:

  • Mass spectrometry : Molecular ion peak at m/z 156.27 (C₁₀H₂₀O) and fragmentation patterns reflecting the aminomethyl and isopropyl groups .
  • Gas chromatography : Retention indices (e.g., 1158 on OV-1 columns) and co-elution with authenticated standards .
  • Stereochemical analysis : Specific rotation measurements (e.g., -48° for the (1R,2S,5R)-enantiomer) to distinguish stereoisomers .

Q. What synthetic routes are available for this compound?

While direct synthesis methods are not detailed in the evidence, related menthol derivatives are synthesized via hydrogenation of thymol or stereoselective reduction of pulegone. Adapt these methods using aminomethylation steps (e.g., reductive amination of ketones) . Chiral catalysts may be required to control stereochemistry .

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved and analyzed?

Use chiral GC columns (e.g., Carbowax 20M) or HPLC with chiral stationary phases. Compare specific rotations (e.g., (1R,2S,5R)-enantiomer: -48°; enantiomer: +48°) and melting points (43°C for menthol-like isomers) . X-ray crystallography or NOESY NMR can confirm absolute configurations .

Q. What are its thermodynamic properties, and how are they measured?

Experimental heat capacity (Cp) data for the liquid phase can be obtained via adiabatic calorimetry. For C₁₀H₂₀O, reported Cp values range from ~2.5–3.0 J/(K·g) at 200–300 K . Differential scanning calorimetry (DSC) is recommended for phase transition analysis .

Q. How does this compound interact with lipid bilayers in biophysical studies?

Studies on related monoterpenes show that stereochemistry affects membrane microviscosity and curvature. Incorporate the compound into liposomes (e.g., dipalmitoylphosphatidylcholine) and measure fluorescence anisotropy with probes like DPH. The (1R,2S,5R)-isomer may increase membrane rigidity more than its diastereomers .

Q. What role does it play in aroma profiles of natural products?

As a terpenoid derivative, it contributes minty or herbal notes. In pear syrup studies, stereoisomers like (1S,2R,5S)-configured forms were identified as differential aroma VOCs. Use odor activity values (OAVs) and GC-olfactometry to map sensory contributions .

Q. How to optimize gas chromatography conditions for its analysis?

  • Column selection : Non-polar (OV-1, SE-30) for high volatility; polar (Carbowax 20M) for stereoisomer separation .
  • Temperature programming : Start at 45°C (hold 10 min), ramp at 2°C/min to 200°C to resolve co-eluting terpenoids .
  • Carrier gas : Helium at 1.0 mL/min for optimal peak symmetry .

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